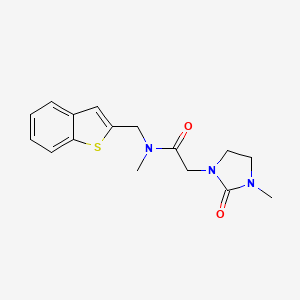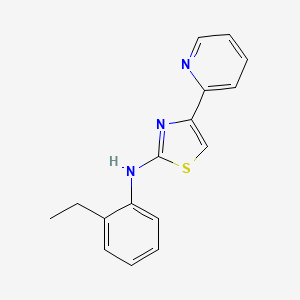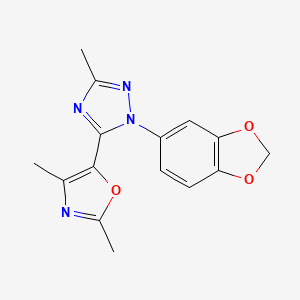![molecular formula C19H23N3O2 B5668958 N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5668958.png)
N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including those related to the specified chemical structure, often involves the use of enaminones and dicyanomethylene derivatives as foundational units. These serve crucial roles in constructing bioactive heterocyclic compounds, including pyrazoles, via reactions with nitrogen-based nucleophiles (Farghaly et al., 2023; Gomaa & Ali, 2020).
Molecular Structure Analysis
Pyrazole derivatives, including the core structure of the compound , are recognized for their versatile synthetic applicability and biological activity, owing to their significant scaffold structures in medicinal chemistry (Cetin, 2020).
Chemical Reactions and Properties
Heterocyclic compounds like pyrazoles engage in various chemical reactions, offering a range of therapeutic and biological values. Their reactivity enables the synthesis of numerous compounds exhibiting anticancer, anti-inflammatory, and antimicrobial activities, among others (Moskalik, 2023; Li & Zhao, 2014).
Physical Properties Analysis
The synthesis and structure-activity relationship studies of pyrazoline derivatives, including those structurally related to the compound , have highlighted their diverse physical properties, which are crucial for their antimicrobial and antioxidant activities (Govindaraju et al., 2012).
Chemical Properties Analysis
The chemical properties of pyrazoline derivatives are extensively studied due to their wide range of applications in medicinal chemistry. Their ability to undergo various reactions makes them valuable for synthesizing bioactive molecules with potent antimicrobial, antioxidant, and therapeutic activities (Shaaban et al., 2012; Ray et al., 2022).
Propriétés
IUPAC Name |
N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(14-10-13-6-4-5-9-18(13)24-12-14)20-11-17-15-7-2-1-3-8-16(15)21-22-17/h4-6,9,14H,1-3,7-8,10-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDVQZHDKOGZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2CNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aS*,10aS*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5668891.png)
![N-{(3R*,4S*)-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5668912.png)
![4-[3-(4,5-dimethyl-1,3-thiazol-2-yl)benzyl]morpholine](/img/structure/B5668916.png)

![1-cyclohexyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5668921.png)

![N,N-dimethyl-2-[2-(5-methylpyridin-3-yl)phenoxy]ethanamine](/img/structure/B5668935.png)

![7-methoxy-N-methyl-N-[3-(methylthio)benzyl]chromane-3-carboxamide](/img/structure/B5668944.png)

![9-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668961.png)
![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)